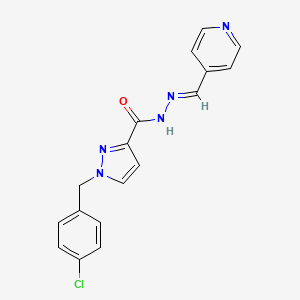![molecular formula C22H29N5O B5595776 4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5595776.png)
4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.23721057 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alpha 1-Adrenoceptor Antagonists
Novel arylpiperazines, including structures similar to the compound , have been identified as selective antagonists for alpha 1-adrenoceptors. These compounds have shown promise in in vitro screenings, demonstrating potential applications in treating conditions related to the human lower urinary tract. The structure-affinity relationship findings from these compounds, particularly the nicotinamides and pyrazolo[3,4-b]pyridines derivatives, have been exploited to produce ligands with nanomolar affinity at the alpha 1-AR subtype prevalent in the human lower urinary tract, displaying significant selectivity over other subtypes (Elworthy et al., 1997).
Antimicrobial Activity
Derivatives of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine containing sulfonyl moieties have been synthesized, starting from materials such as 4-(piperidin-1-sulfonyl)phenyl hydrazone. Some of these compounds have been found to possess antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Ammar et al., 2004).
Antiproliferative Activity
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines using the MTT assay method. Some of these compounds showed significant activity, indicating their potential as anticancer agents. This suggests the compound could also be explored for its antiproliferative properties (Mallesha et al., 2012).
Antiviral Activity
Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antiviral activity, particularly against human enteroviruses like coxsackieviruses. Some derivatives have shown high effectiveness in inhibiting enterovirus replication at nanomolar concentrations, highlighting the potential of similar compounds for antiviral drug development (Chern et al., 2004).
P2Y12 Antagonists for Platelet Aggregation
Piperazinyl-glutamate-pyrimidines, with structural similarities to the compound , have been developed as potent P2Y12 antagonists, demonstrating significant potency in inhibiting platelet aggregation. Modifications at the 4-position of the piperidine ring in these compounds have fine-tuned their pharmacokinetic and physicochemical properties, leading to compounds with good potency, selectivity, and oral bioavailability (Parlow et al., 2009).
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-17-6-7-19(16-18(17)2)21(28)26-14-12-25(13-15-26)20-8-9-23-22(24-20)27-10-4-3-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATANNCFYGBVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595699.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5595701.png)
![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)
![N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5595710.png)
![2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595720.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5595729.png)

![3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5595753.png)
![9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5595768.png)
![2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5595779.png)
![N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5595782.png)
![4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5595789.png)
